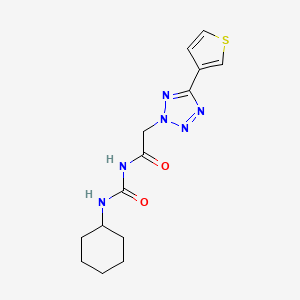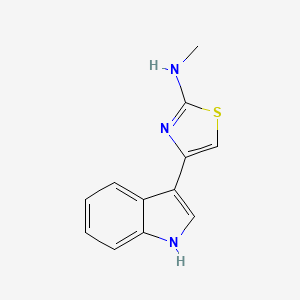![molecular formula C21H21FN2O4 B7673432 N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide](/img/structure/B7673432.png)
N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methoxypropyl chain, and a dioxoisoindole core, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide typically involves multiple steps:
Formation of the Dioxoisoindole Core: This step often starts with the reaction of phthalic anhydride with an amine to form the isoindole structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the isoindole derivative.
Attachment of the Methoxypropyl Chain: This step involves the alkylation of the isoindole nitrogen with a methoxypropyl halide under basic conditions.
Final Coupling: The final step is the coupling of the intermediate with a carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the dioxoisoindole core, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the fluorophenyl group often enhances the bioavailability and metabolic stability of drug candidates, suggesting potential therapeutic applications.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the dioxoisoindole core could participate in hydrogen bonding or π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-chlorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide
- N-[(2-bromophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide
- N-[(2-methylphenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide
Uniqueness
The uniqueness of N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this particular derivative potentially more effective in its applications compared to its chlorinated, brominated, or methylated analogs.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(3-methoxypropyl)-N-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-23(13-15-6-3-4-7-18(15)22)19(25)14-8-9-16-17(12-14)21(27)24(20(16)26)10-5-11-28-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMIBPLTFSIXRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
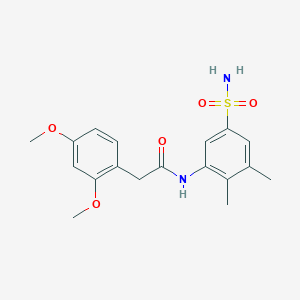

![N-[(5-bromothiophen-2-yl)methyl]-N,2,5-trimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7673358.png)
![4-[(4-Amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)butan-1-one](/img/structure/B7673359.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-1,2-oxazole](/img/structure/B7673369.png)
![N-[(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methyl]pyrazin-2-amine](/img/structure/B7673371.png)
![N-[2-(2-ethylanilino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7673383.png)
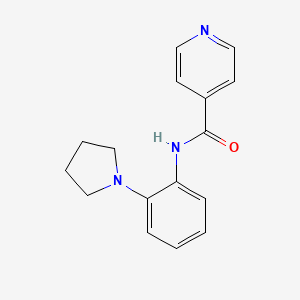
![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7673400.png)
![3-[2-(3-Ethoxyphenyl)ethylsulfamoyl]-4-fluorobenzoic acid](/img/structure/B7673402.png)
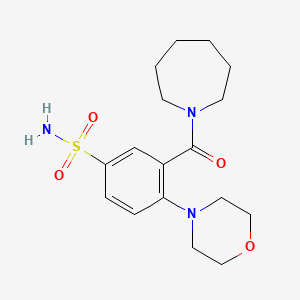
![1-(4-Fluorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-yl]butan-1-one](/img/structure/B7673413.png)
